molecular formula C7H4Cl4O B6354602 3-(Trichloromethoxy)chlorobenzene CAS No. 146780-23-6

3-(Trichloromethoxy)chlorobenzene

Cat. No. B6354602
M. Wt: 245.9 g/mol
InChI Key: SFTPDMXEKLOAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trichloromethoxy)chlorobenzene (3-TCMBC) is an organic compound belonging to the family of halogenated aromatic compounds. It is a colorless liquid with a pungent odor and is used in a wide variety of applications, including chemical synthesis, analytical and laboratory experiments, and industrial processes. 3-TCMBC is also known as trichloromethoxychlorobenzene, trichloro-3-chlorobenzene, and 3-chlorobenzotrichloride.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(Trichloromethoxy)chlorobenzene involves the chlorination of 3-(Trichloromethoxy)phenol with thionyl chloride followed by Friedel-Crafts chlorination of the resulting intermediate.

Starting Materials
3-(Trichloromethoxy)phenol, Thionyl chloride, AlCl3, Chlorine gas

Reaction
Step 1: Dissolve 3-(Trichloromethoxy)phenol in thionyl chloride and heat the mixture to reflux., Step 2: Cool the reaction mixture and add AlCl3 to it., Step 3: Bubble chlorine gas through the reaction mixture at room temperature., Step 4: Heat the reaction mixture to reflux and maintain it for several hours., Step 5: Cool the reaction mixture and add water to it., Step 6: Extract the product with an organic solvent and purify it by recrystallization.

Mechanism Of Action

3-TCMBC is an organic compound that undergoes various chemical reactions. It is a nucleophile and can react with electrophiles to form a variety of products. It can also be used as a catalyst in certain reactions, such as the hydrolysis of esters. In addition, 3-TCMBC can undergo substitution reactions with other compounds, such as halides.

Biochemical And Physiological Effects

3-TCMBC is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to cause any adverse health effects. However, it should be handled with caution as it is a flammable liquid.

Advantages And Limitations For Lab Experiments

3-TCMBC has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored at room temperature for extended periods of time. It is also a relatively inexpensive compound, making it a cost-effective option for laboratory experiments.
However, 3-TCMBC has several limitations for use in laboratory experiments. It is a flammable liquid, and therefore should be handled with caution. It is also volatile, and therefore should not be used in experiments that require a high degree of accuracy. In addition, 3-TCMBC is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 3-TCMBC in research and laboratory experiments. It could be used in the synthesis of new organic compounds, such as polymers, pharmaceuticals, and agrochemicals. It could also be used in the characterization of existing compounds, such as natural products. In addition, 3-TCMBC could be used in the analysis of complex mixtures and the study of enzyme kinetics. Finally, 3-TCMBC could be used in the development of new analytical techniques, such as high-performance liquid chromatography and mass spectrometry.

Scientific Research Applications

3-TCMBC is used in a variety of scientific research applications, including the synthesis of other organic compounds, the characterization of polymers, and the study of enzyme kinetics. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3-TCMBC is used in analytical and laboratory experiments, such as the determination of the structure of organic compounds and the analysis of complex mixtures.

properties

IUPAC Name

1-chloro-3-(trichloromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTPDMXEKLOAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trichloromethoxy)chlorobenzene

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